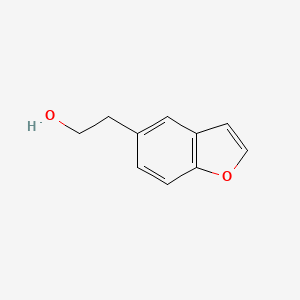

2-(Benzofuran-5-YL)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzofuran-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,11H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMMVORZGKYTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000548-28-6 | |

| Record name | 2-(1-benzofuran-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzofuran-5-YL)ethanol: A Versatile Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(Benzofuran-5-YL)ethanol (CAS No. 1000548-28-6), a heterocyclic alcohol poised for significant applications in medicinal chemistry and drug development. While public domain data on this specific molecule is nascent, its core benzofuran scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1][2] This document will therefore serve as a foundational resource for researchers, outlining a proposed, robust synthetic pathway, detailed characterization protocols, and a discussion of its potential applications in targeting a range of diseases, underpinned by the known biological activities of analogous 5-substituted benzofuran derivatives.[3][4]

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran nucleus, a bicyclic system composed of a fused benzene and furan ring, is a privileged structure in drug discovery.[1] Its derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The versatility of the benzofuran ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a 2-hydroxyethyl group at the 5-position, as in this compound, offers a reactive handle for further molecular elaboration, making it a valuable intermediate for the synthesis of novel drug candidates.

This guide is structured to provide a practical and scientifically rigorous framework for the synthesis, characterization, and potential utilization of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1000548-28-6 | [Vendor Information] |

| Molecular Formula | C₁₀H₁₀O₂ | [Vendor Information] |

| Molecular Weight | 162.19 g/mol | [Vendor Information] |

| Synonyms | 5-(2-hydroxyethyl)benzofuran, 2-(1-benzofuran-5-yl)ethan-1-ol | [Vendor Information] |

| Predicted XLogP3 | 1.9 | [PubChem] |

| Predicted Hydrogen Bond Donor Count | 1 | [PubChem] |

| Predicted Hydrogen Bond Acceptor Count | 2 | [PubChem] |

| Predicted Rotatable Bond Count | 2 | [PubChem] |

Proposed Synthesis of this compound

Given the lack of a specifically published synthesis for this compound, a robust and logical two-step synthetic route is proposed, starting from the commercially available 2,3-dihydrobenzofuran-5-ylacetic acid. This approach leverages well-established and high-yielding chemical transformations.

Synthetic Workflow Diagram

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Benzofuran-5-YL)ethanol (C₁₀H₁₀O₂)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran moiety, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, represents what is often termed a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and electron-rich nature make it an ideal framework for interacting with a diverse range of biological targets. Compounds incorporating this core have demonstrated a vast spectrum of pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-inflammatory properties.[1] This inherent bioactivity has cemented the benzofuran nucleus as a cornerstone in the design and development of novel therapeutic agents.[1][2]

This guide focuses on a specific, promising derivative: 2-(Benzofuran-5-YL)ethanol. With the molecular formula C₁₀H₁₀O₂, this compound features an ethanol substituent at the 5-position of the benzofuran ring. This structural feature, particularly the terminal hydroxyl group, offers a reactive handle for further chemical modification and potential hydrogen bonding interactions with biological macromolecules, making it a molecule of significant interest for drug discovery programs. We will delve into its molecular structure, physicochemical properties, a robust strategy for its synthesis, comprehensive methods for its characterization, and the scientific rationale for its potential applications.

Molecular Structure and Physicochemical Properties

The fundamental identity of a compound in any research and development pipeline is its structure and associated physical properties. These data points dictate everything from reaction conditions to formulation and ADME (absorption, distribution, metabolism, and excretion) profiling.

Structural Isomerism: A Critical Distinction

It is crucial to distinguish this compound from its positional isomers, such as 2-(Benzofuran-2-YL)ethanol and 2-(Benzofuran-3-YL)ethanol.[3] The position of the ethanol substituent on the benzofuran ring system profoundly influences the molecule's electronic distribution, steric profile, and ultimately, its biological activity. For instance, the S-enantiomer of the 2-yl isomer has been specifically investigated for its antimicrobial properties.[4] This guide is exclusively focused on the 5-yl isomer, CAS Number 1000548-28-6.[5][6]

Physicochemical Data Summary

While experimental data for this compound is not extensively published, we can compile computed properties and compare them with related isomers to provide a foundational understanding.

| Property | Value (this compound) | Notes |

| Molecular Formula | C₁₀H₁₀O₂ | Confirmed. |

| Molecular Weight | 162.19 g/mol | Confirmed.[5] |

| IUPAC Name | 2-(1-Benzofuran-5-yl)ethanol | - |

| CAS Number | 1000548-28-6 | [5][6] |

| XLogP3 (Computed) | ~1.9 | Value for 2-(Benzofuran-3-yl)ethanol.[3] Suggests moderate lipophilicity. |

| Hydrogen Bond Donors | 1 | The hydroxyl (-OH) group. |

| Hydrogen Bond Acceptors | 2 | The furan oxygen and the hydroxyl oxygen. |

| Rotatable Bonds | 2 | The C-C and C-O bonds of the ethanol side chain. |

| Melting Point | Not available | Experimental data not found. |

| Boiling Point | Not available | Experimental data not found. |

| Solubility | Not available | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. |

Synthesis of this compound: A Strategic Approach

A reliable and scalable synthetic route is paramount for producing the quantities of a target molecule required for thorough investigation. While a specific published procedure for this compound is scarce, a robust synthesis can be designed based on well-established methods for constructing the benzofuran core and modifying its side chains. The following proposed synthesis is a multi-step sequence that offers logical control over the introduction of the desired functional groups.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the ethanol side chain, suggesting a precursor like 5-acetylbenzofuran or benzofuran-5-carbaldehyde, which can be reduced. The benzofuran core itself can be formed through several classic name reactions. A particularly effective strategy is the intramolecular cyclization of a suitably substituted phenol.

Proposed Synthetic Protocol

This protocol is based on a modified Perkin synthesis followed by reduction. The rationale is to build the benzofuran ring first and then install the ethanol side chain, which is a common and effective strategy.

Step 1: Synthesis of 4-Hydroxy-3-iodobenzaldehyde

-

Rationale: This step introduces an iodine atom ortho to the hydroxyl group of 4-hydroxybenzaldehyde. The hydroxyl group is essential for forming the furan ring, while the iodine will serve as a handle for a subsequent Sonogashira coupling reaction to build the carbon framework for the ethanol side chain.

-

Procedure:

-

To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in acetic acid at room temperature, add N-iodosuccinimide (NIS) (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

-

Rationale: This palladium- and copper-catalyzed cross-coupling reaction is a highly efficient method for forming C-C bonds between sp-hybridized carbons (of the alkyne) and sp²-hybridized carbons (of the aryl iodide). The trimethylsilyl (TMS) group is used to protect the terminal alkyne.

-

Procedure:

-

To a solution of 4-hydroxy-3-iodobenzaldehyde (1.0 eq) and trimethylsilylacetylene (1.5 eq) in a suitable solvent like triethylamine or a THF/triethylamine mixture, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

-

Degas the mixture and stir under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (40-50 °C) for 4-8 hours.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through celite to remove the catalyst.

-

Concentrate the filtrate and purify by column chromatography to obtain the TMS-protected alkyne intermediate.

-

Step 3: Deprotection and Intramolecular Cyclization

-

Rationale: The TMS protecting group is readily removed under basic conditions. The resulting terminal alkyne, in the presence of a base and heat, will undergo an intramolecular 5-endo-dig cyclization, with the phenolic oxygen attacking the alkyne to form the furan ring of the benzofuran system.

-

Procedure:

-

Dissolve the TMS-protected intermediate (1.0 eq) in methanol and add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Stir the mixture at room temperature for 1-2 hours to effect deprotection.

-

Add a copper(I) iodide (CuI) catalyst (0.1 eq) and heat the reaction mixture to reflux for 6-12 hours to promote cyclization.

-

After cooling, neutralize the reaction with dilute HCl, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield benzofuran-5-carbaldehyde.

-

Step 4: Reduction to this compound

-

Rationale: The final step involves the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is a mild reducing agent that will selectively reduce the aldehyde without affecting the aromatic benzofuran ring system.

-

Procedure:

-

Dissolve benzofuran-5-carbaldehyde (1.0 eq) in methanol or ethanol at 0 °C (ice bath).

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction carefully by adding water, followed by dilute HCl to neutralize excess NaBH₄.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by silica gel column chromatography.

-

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment.

-

Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm. The specific splitting patterns (doublets, singlets, doublet of doublets) will confirm the 5-substitution pattern on the benzofuran ring. The protons on the furan part of the ring (at C2 and C3) will have characteristic chemical shifts.

-

Ethanol Side Chain: Two triplets are expected for the -CH₂-CH₂- protons, a classic ethyl group pattern. One triplet around δ 2.9 ppm (for the -CH₂- attached to the aromatic ring) and another around δ 3.9 ppm (for the -CH₂-OH).

-

Hydroxyl Proton: A broad singlet, typically between δ 1.5-4.0 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

-

Aromatic/Furan Carbons: Signals in the downfield region (δ 105-160 ppm).

-

Side Chain Carbons: Two signals in the upfield region, one around δ 39 ppm (-CH₂-Ar) and another around δ 63 ppm (-CH₂-OH).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is the characteristic signature of the hydroxyl group, broadened due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol side chain will appear just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-O Stretches: A strong C-O stretching band for the alcohol will be present in the 1050-1250 cm⁻¹ region. The C-O-C stretch of the furan ring will also appear in this fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 162, corresponding to the molecular weight of C₁₀H₁₀O₂.

-

Key Fragmentation: A prominent fragment would be the loss of the CH₂OH group (mass = 31), leading to a peak at m/z = 131. This corresponds to the stable benzofuranylmethyl cation. Further fragmentation of the benzofuran ring itself would produce a more complex pattern.

Potential Applications in Drug Discovery

The rationale for investigating this compound in a drug discovery context is firmly grounded in the extensive and diverse biological activities reported for the benzofuran scaffold.[1][2]

-

Antimicrobial Agents: Numerous benzofuran derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[7] The structural similarity of this compound to other bioactive benzofuran alcohols suggests it is a strong candidate for antimicrobial screening.[4]

-

Anti-Cancer Therapeutics: The benzofuran nucleus is present in several compounds that exhibit significant cytotoxic activity against various cancer cell lines.[1] The ethanol side chain provides a vector for further functionalization to optimize potency and selectivity.

-

Enzyme Inhibition: The rigid aromatic system can act as a pharmacophore that fits into the active sites of enzymes. For example, benzofuran derivatives have been explored as inhibitors of enzymes like P450 aromatase.[7]

-

Central Nervous System (CNS) Activity: The moderate lipophilicity suggested by the computed XLogP value indicates that the molecule may have the potential to cross the blood-brain barrier, opening up possibilities for investigation into CNS-related disorders.

The hydroxyl group of this compound is a key feature, serving as a potential point for metabolic phase II conjugation (e.g., glucuronidation) but also as a critical site for forming hydrogen bonds with target proteins or for creating prodrugs (e.g., esters) to improve pharmacokinetic properties.

Conclusion

This compound is a molecule of considerable scientific interest, built upon the privileged benzofuran scaffold. While comprehensive experimental data remains to be fully published, its structure can be confidently predicted and characterized using standard spectroscopic methods. The synthetic strategies outlined in this guide, derived from established chemical principles, provide a clear pathway for its preparation. Given the well-documented and wide-ranging bioactivities of its chemical class, this compound represents a valuable building block and a promising lead compound for further investigation in drug discovery and development programs. Its systematic synthesis and characterization are the foundational first steps in unlocking its full therapeutic potential.

References

-

Cheatwood, N., Davis, A., Schabeck, E. et al. (2017). Antimicrobial properties of S-benzofuran-2-yl ethanol produced by biotransformation. Journal of the South Carolina Academy of Science, 15(2), Article 9. Available at: [Link]

-

PubChem. (n.d.). 2-(Benzofuran-3-yl)ethanol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Request PDF. (n.d.). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. Retrieved January 17, 2026, from [Link]

-

Xu, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26348-26366. Available at: [Link]

-

Al-Soud, Y. A., et al. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2021(1), M1201. Available at: [Link]

-

ResearchGate. (2024). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. Retrieved January 17, 2026, from [Link]

-

Carraro, V., et al. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. Future Medicinal Chemistry, 15(18), 1637-1652. Available at: [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

-

Gördüren, E., et al. (2009). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 14(9), 3266-3277. Available at: [Link]

-

Wiley Periodicals, Inc. (2019). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Biotechnology and Applied Biochemistry, 66(5), 846-852. Available at: [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR data for 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl 1. Retrieved January 17, 2026, from [Link]

-

Al-Soud, Y. A., et al. (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2023(3), M1665. Available at: [Link]

-

Gatchie, L., et al. (2022). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Molbank, 2022(2), M1367. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). (S)-1-(Benzofuran-2-yl)ethanol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(Benzofuran-3-yl)ethanol | C10H10O2 | CID 10953836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. facultyshowcase.sfasu.edu [facultyshowcase.sfasu.edu]

- 5. 1000548-28-6|this compound|BLD Pharm [bldpharm.com]

- 6. This compound CAS#: 1000548-28-6 [m.chemicalbook.com]

- 7. Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Benzofuran Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Benzofuran Scaffold as a Cornerstone in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a "privileged scaffold" in the realm of medicinal chemistry.[1][2] First synthesized in 1870, this structural motif is ubiquitously found in a vast array of natural products and synthetic compounds, demonstrating a remarkable breadth of biological activities.[3][4] Its unique physicochemical properties and versatile structure have made it a focal point for the design and development of novel therapeutic agents.[2][5]

The significance of the benzofuran nucleus lies in its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects.[6][7] These include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, antioxidant, neuroprotective, antiviral, and antidiabetic properties.[8][9] Clinically approved drugs such as the antiarrhythmic amiodarone and the gout treatment benzbromarone feature the benzofuran core, underscoring its therapeutic relevance.[3] This guide provides an in-depth exploration of the multifaceted biological activities of benzofuran derivatives, detailing their mechanisms of action, structure-activity relationships, and the key experimental protocols used for their evaluation.

Antimicrobial Prowess: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the urgent development of new and effective therapeutic agents.[10] Benzofuran derivatives have emerged as a promising class of compounds in this pursuit, exhibiting potent activity against a spectrum of bacterial and fungal pathogens.[6][11]

Antibacterial Activity: Targeting Essential Bacterial Processes

Benzofuran derivatives exert their antibacterial effects through various mechanisms, a key one being the inhibition of DNA gyrase B in Mycobacterium tuberculosis.[6] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death. The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the benzofuran ring significantly influence the antibacterial potency.[1][12] For instance, the presence of halogens, nitro, and hydroxyl groups at specific positions can enhance activity.[12]

Key Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental assay to quantify the in vitro activity of a new compound.

Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of the Test Compound: The benzofuran derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or pellet formation is observed.

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Benzofuran-3-carbohydrazide derivative 3 | M. tuberculosis H37Rv | 8 | [6] |

| Benzofuran-3-carbohydrazide derivative 4 | M. tuberculosis H37Rv | 2 | [6] |

Antifungal Activity: Disrupting Fungal Cell Integrity

Certain benzofuran derivatives have demonstrated significant antifungal properties.[6] For instance, benzofuran-based amidrazones have shown promising activity against Aspergillus fumigatus and Candida albicans.[6] The mechanism often involves the disruption of the fungal cell membrane, leading to cell lysis. SAR studies suggest that specific substitutions can enhance the lipophilicity of the molecule, facilitating its penetration through the fungal cell wall.[13]

Table 2: Antifungal Activity of Selected Benzofuran Derivatives

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Fused benzofuran derivative 30 | Penicillium italicum | 12.5 | [13] |

| Fused benzofuran derivative 30 | Colletotrichum musae | 12.5-25 | [13] |

The Cytotoxic Potential: A Multifaceted Approach to Cancer Therapy

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research.[5][14] Benzofuran derivatives have garnered significant attention for their potent cytotoxic activities against various cancer cell lines.[2][15]

Mechanisms of Anticancer Action

The anticancer effects of benzofuran derivatives are mediated through a variety of mechanisms, including:

-

Inhibition of Protein Kinases: Many benzofuran-based small molecules inhibit protein kinases such as CDK2, GSK-3β, and mTOR, which are crucial for cell cycle progression and proliferation.[1]

-

Induction of Apoptosis: Certain derivatives can trigger programmed cell death in cancer cells.[14]

-

Anti-proliferative Effects: They can halt the uncontrolled growth of cancer cells.[6]

-

Inhibition of Angiogenesis: Some compounds can prevent the formation of new blood vessels that supply tumors with nutrients.[1]

-

Enzyme Inhibition: Benzofurans can inhibit enzymes like topoisomerase I and farnesyl transferase, which are involved in DNA replication and cell signaling.[1][4]

Signaling Pathways in Focus

Benzofuran derivatives have been shown to modulate key signaling pathways implicated in cancer, such as the NF-κB and MAPK pathways.[16] The mTOR signaling pathway is another critical target for some benzofuran derivatives.[7]

Caption: Simplified mTOR signaling pathway and the inhibitory action of certain benzofuran derivatives.

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the benzofuran derivative for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Table 3: Cytotoxic Activity of Selected Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 38 | Human lung cancer (A549) | 0.12 | [8] |

| Compound 38 | Gastric cancer (SGC7901) | 2.75 | [8] |

| Compound 48 | Human breast cancer (MCF-7) | 43.08 | [6] |

| Compound 1c | Leukemia (K562) | Varies | [14] |

| Compound 1e | Leukemia (MOLT-4) | Varies | [14] |

Quelling Inflammation and Oxidative Stress

Inflammation and oxidative stress are implicated in the pathogenesis of numerous chronic diseases. Benzofuran derivatives have demonstrated both anti-inflammatory and antioxidant activities, making them attractive candidates for therapeutic intervention.[8][16]

Mechanisms of Action

-

Anti-inflammatory Activity: A key mechanism of the anti-inflammatory action of benzofurans is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[13][16] Overproduction of NO is a hallmark of chronic inflammation.

-

Antioxidant Activity: Benzofuran derivatives can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thus mitigate oxidative damage.[17] The antioxidant capacity is influenced by the substitution pattern on the benzofuran ring.[17]

Key Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.

Methodology:

-

Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. This solution has a deep violet color.

-

Reaction Mixture: The benzofuran derivative at various concentrations is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).

-

Calculation: The scavenging activity is calculated as the percentage of DPPH discoloration. A decrease in absorbance indicates a higher radical scavenging activity. The EC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined.

Table 4: Anti-inflammatory and Antioxidant Activities of Selected Benzofuran Derivatives

| Compound | Biological Activity | IC50/EC50 (µM) | Reference |

| Compound 1 | Anti-inflammatory (NO inhibition) | 17.3 | [13] |

| Compound 4 | Anti-inflammatory (NO inhibition) | 16.5 | [13] |

| Compound 4d | Antioxidant (DPPH scavenging) | Comparable to Trolox | [17] |

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease (AD) pose a significant global health challenge.[18] Benzofuran derivatives have shown promise as neuroprotective agents by targeting key pathological events in these diseases.[19][20]

Mechanisms of Neuroprotection

-

Inhibition of Amyloid-β (Aβ) Aggregation: Several benzofuran analogs can inhibit the formation of Aβ fibrils, which are a pathological hallmark of AD.[8][19]

-

Cholinesterase Inhibition: Some derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[8][21] This mechanism is the basis for several current AD treatments.

-

Monoamine Oxidase (MAO) Inhibition: Dihydrobenzofuran structures have been reported to modulate the activity of MAO-B, an enzyme involved in dopamine metabolism and oxidative stress in the brain.[22]

Expanding the Therapeutic Horizon: Other Notable Biological Activities

The pharmacological versatility of the benzofuran scaffold extends beyond the activities detailed above.

-

Antiviral Activity: Recent research has identified benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway, inducing a type I interferon response that confers broad-spectrum antiviral activity, including against coronaviruses.[23]

-

Antidiabetic Activity: Some benzofuran derivatives have been investigated for their potential to manage diabetes.[3][16]

Synthetic Pathways to Bioactive Benzofurans

The synthesis of biologically active benzofuran derivatives is a dynamic area of chemical research.[3][4] Various innovative and catalytic strategies have been developed to construct the benzofuran nucleus. A common approach involves the Palladium-Copper-catalyzed Sonogashira coupling reaction followed by intramolecular cyclization.[3][4]

Caption: A generalized workflow for the synthesis of benzofuran derivatives.

Conclusion and Future Perspectives

The benzofuran scaffold is undeniably a cornerstone of modern medicinal chemistry, with its derivatives exhibiting a vast and potent array of biological activities. The continuous exploration of this privileged structure has yielded promising lead compounds for a multitude of diseases, from infectious diseases and cancer to inflammatory conditions and neurodegenerative disorders.

Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse benzofuran derivatives. Furthermore, a deeper understanding of their mechanisms of action and structure-activity relationships will be crucial for the rational design of next-generation therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. The journey of the benzofuran nucleus from its initial synthesis to its current status as a key pharmacophore is a testament to the power of heterocyclic chemistry in addressing unmet medical needs.

References

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- Benzofuran – Knowledge and References. Taylor & Francis.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. 2022-04-28.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. 2019-04-18.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.

- Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. PubMed Central.

- Recent Advancement of Benzofuran in Tre

- Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P

- Benzofuran derivatives and their anti-tubercular, anti-bacterial activities.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.

- Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.

- Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. 2023-04-11.

- Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Deriv

- Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. PubMed. 2024-07-08.

- Benzofuran derivatives as anticancer inhibitors of mTOR signaling.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

- Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. 2022-12-13.

- Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Taylor & Francis Online.

- Some benzofuran scaffolds with neuroprotective AD bioactivities. (A)....

- Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti

- Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. bepls. 2023-04-25.

- Benzofuran: an emerging scaffold for antimicrobial agents. SciSpace.

- Synthetic Routes and Biological Activities of Benzofuran and its Deriv

- Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PubMed Central.

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. ijsdr.org [ijsdr.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. article.scholarena.com [article.scholarena.com]

- 18. ijpsonline.com [ijpsonline.com]

- 19. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Natural Sources of Benzofuran Compounds

Abstract

The benzofuran scaffold, a heterocyclic compound comprising a fused benzene and furan ring, is a privileged structure in medicinal chemistry and natural product science. First identified through synthesis in 1870, its derivatives are now recognized as ubiquitous secondary metabolites across the plant and microbial kingdoms. These compounds exhibit a vast spectrum of biological activities, underpinning their role in plant defense mechanisms and as foundational structures for drug development. This technical guide provides a comprehensive exploration of the historical discovery of benzofuran, its diverse natural sources, and the biosynthetic pathways that generate this structural motif. Furthermore, it delivers field-proven, detailed methodologies for the isolation of benzofuran derivatives from natural matrices and a cornerstone synthetic protocol, offering researchers, scientists, and drug development professionals a self-validating system for their experimental endeavors.

Discovery and Historical Context

The journey of benzofuran began not in nature, but in the laboratory. In 1870, the English chemist William Henry Perkin reported the first synthesis of the benzofuran nucleus, which he named 'coumarone'.[1] His pioneering work did not involve direct construction but rather a clever molecular rearrangement.

Perkin's synthesis started from coumarin, a widely recognized natural product itself. Through a reaction now known as the Perkin rearrangement , a 2-halocoumarin, when treated with a strong base like hydroxide, undergoes a fascinating ring contraction to form a benzofuran-2-carboxylic acid.[2][3][4] The fundamental mechanism involves the base-catalyzed cleavage of the coumarin's lactone ring, which is followed by an intramolecular nucleophilic substitution, effectively excising a carbon atom (as carbonate) and re-forming the five-membered furan ring fused to the benzene ring.[3][5] This discovery laid the chemical foundation for a class of compounds that would later be found in abundance throughout the natural world.

Natural Sources of Benzofuran Derivatives

Benzofuran derivatives are prolific secondary metabolites found in a wide array of organisms, where they often play roles in defense against pathogens and environmental stressors.[6] They are particularly abundant in higher plants and have been increasingly isolated from fungi, especially those from unique environments like marine ecosystems.

Plant Kingdom

Plants are a primary reservoir of structurally diverse benzofurans. Certain plant families are particularly known for producing these compounds.

-

Moraceae (Mulberry Family): This family, especially the genus Morus (mulberry), is a well-known producer of 2-arylbenzofurans, a prominent subclass known as moracins.[7][8] Compounds like moracin C and moracin M are often found in the root bark and leaves, where they act as phytoalexins, with their production being induced by stress or fungal infection.[9][10]

-

Fabaceae (Legume Family): A standout example from this family is Psoralea corylifolia, the principal source of psoralen.[11][12] Psoralen is a furocoumarin, a class of benzofuran derivatives where the benzofuran moiety is fused with a pyrone ring. It is a potent photosensitizing agent widely used in photochemotherapy for skin disorders like psoriasis and vitiligo.[13][14]

-

Asteraceae (Aster Family): This large and diverse family contains numerous species that produce benzofurans. For instance, the genus Eupatorium is a source of compounds like euparin, which has demonstrated anti-inflammatory and antiviral properties.

Fungal Kingdom

Fungi, particularly those isolated from marine environments, have emerged as a frontier for the discovery of novel benzofuran derivatives. These organisms produce compounds with unique structural features and potent biological activities, often as a result of adaptation to their competitive environment. Marine-derived fungi such as Penicillium crustosum and Aspergillus terreus have been shown to produce a variety of benzofuran derivatives, some featuring modifications like chlorination, which are rare in terrestrial natural products.

Data Presentation: Prominent Natural Sources

| Kingdom | Family | Genus/Species | Compound Examples | Significance/Use |

| Plantae | Moraceae | Morus alba (White Mulberry) | Moracin C, Moracin M | Phytoalexins, Anti-inflammatory, α-glucosidase inhibition |

| Plantae | Fabaceae | Psoralea corylifolia | Psoralen, Angelicin | Photochemotherapy, Mutagenic agent for research |

| Plantae | Asteraceae | Eupatorium buniifolium | Euparin | Anti-inflammatory, Antiviral |

| Plantae | Rutaceae | Zanthoxylum ailanthoides | Ailanthoidol | Cytotoxic activity |

| Fungi | (Marine) | Penicillium crustosum | Various Benzofurans | Antimicrobial, Anti-inflammatory |

| Fungi | (Marine) | Aspergillus terreus | Terreprenphenols | Antibacterial |

Biosynthesis of Benzofuran Compounds

The natural production of benzofuran derivatives involves complex enzymatic pathways that typically originate from primary metabolic routes.

Phenylpropanoid Pathway Origin

In plants, the biosynthesis of many benzofurans, including moracins and psoralen, begins with the phenylpropanoid pathway.[6][7] This core pathway converts the amino acid phenylalanine into various phenolic compounds.

-

Moracin Biosynthesis: In Morus alba, the biosynthesis of moracin M, considered a precursor to other moracins, is a fascinating example. It is proposed that the stilbenoid oxyresveratrol undergoes an enzymatic oxidative cyclization to form the 2-arylbenzofuran core of moracin M.[8] This key step is catalyzed by a yet-to-be-fully-characterized "moracin M synthase" enzyme.[8] Subsequent modifications like prenylation and further cyclizations, catalyzed by prenyltransferases (PTs), lead to the vast diversity of moracin derivatives found in the plant.[15]

-

Psoralen Biosynthesis: The biosynthesis of psoralen also stems from the phenylpropanoid pathway, starting from coumarins. The key intermediate, marmesin, is formed via prenylation of umbelliferone. A cytochrome P450-dependent enzyme, known as psoralen synthase , then catalyzes the oxidative cleavage of a portion of the prenyl group to form the furan ring, yielding psoralen.[13][16]

Methodologies: From Nature to the Bench

Experimental Protocol: Isolation of Moracin C from Morus alba Root Bark

This protocol provides a robust, self-validating workflow for the extraction, fractionation, and purification of moracin C, a representative 2-arylbenzofuran.

Step 1: Extraction

-

Obtain dried root bark of Morus alba. Grind the material into a coarse powder to increase the surface area for solvent penetration.

-

Pack the powdered root bark (e.g., 1 kg) into a large-scale Soxhlet apparatus or a suitable extraction vessel.

-

Extract the material with 80% aqueous ethanol (e.g., 3 L) under reflux for 2-3 cycles.[17] The use of aqueous ethanol is causal; it effectively extracts a broad range of polar to moderately non-polar compounds, including phenolic benzofurans.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent thermal degradation. This will yield the crude extract.

Step 2: Solvent Partitioning (Fractionation)

-

Suspend the dried crude extract (e.g., 100 g) in distilled water (1 L).

-

Transfer the aqueous suspension to a large separatory funnel.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity. This is a critical step to separate compounds based on their differential solubility.

-

First, partition against n-hexane to remove highly non-polar constituents like fats and waxes.[18]

-

Next, partition the remaining aqueous layer against diethyl ether (Et₂O) or ethyl acetate (EtOAc) (3 x 500 mL).[18] Benzofurans like moracin C are moderately polar and will preferentially move into this organic phase.

-

-

Collect the diethyl ether/ethyl acetate fraction, which is now enriched with benzofurans. Dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

Step 3: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Pre-adsorb the dried Et₂O/EtOAc fraction onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column packed with a suitable non-polar solvent (e.g., n-hexane).

-

Elute the column with a step gradient of increasing polarity, typically a mixture of n-hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20, etc.). The gradient is essential for resolving compounds with different affinities for the stationary phase.

-

Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a UV lamp (254 nm and 365 nm) to identify fractions containing the target compounds.

-

-

Preparative HPLC:

-

Pool the fractions containing the compound of interest (as identified by TLC).

-

Subject the pooled, concentrated fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 (reversed-phase) column.

-

Elute with an isocratic or gradient system of methanol and water. This step provides high-resolution separation, yielding the pure compound. Moracin C can be isolated and purified using this method.[9]

-

Step 4: Structure Elucidation

-

Confirm the identity and purity of the isolated moracin C using standard spectroscopic techniques: Mass Spectrometry (MS) for molecular weight determination, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) for structural confirmation.[9]

Experimental Protocol: Palladium-Copper Catalyzed Synthesis of a 2-Arylbenzofuran

The Sonogashira coupling followed by intramolecular cyclization is a powerful and convergent strategy for constructing the 2-substituted benzofuran core.[19][20][21] This protocol describes a general, one-pot procedure.

Step 1: Reaction Setup

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 eq). The inert atmosphere is crucial to prevent the oxidation of the catalysts and reagents.

-

Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper co-catalyst (e.g., CuI, 2-10 mol%).[22]

-

Dissolve the solids in a suitable degassed solvent, such as dimethylformamide (DMF) or triethylamine (TEA).

-

Add the terminal alkyne (1.1-1.2 eq) to the reaction mixture via syringe.

-

If not using TEA as the solvent, add a suitable base (e.g., TEA, K₂CO₃, or Cs₂CO₃, 2-3 eq). The base is required to deprotonate the alkyne and neutralize the HX formed during the catalytic cycle.

Step 2: Reaction Execution

-

Heat the reaction mixture to the desired temperature (typically 60-100°C).

-

Monitor the reaction progress by TLC or LC-MS. The first phase is the Sonogashira coupling, which forms a 2-(alkynyl)phenol intermediate. The subsequent intramolecular cyclization (5-endo-dig) is often promoted by the same catalytic system or simply by heat, leading to the formation of the benzofuran ring.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-substituted benzofuran.

Conclusion

The benzofuran scaffold represents a remarkable convergence of synthetic chemistry and natural product evolution. From Perkin's initial rearrangement synthesis to the ongoing discovery of novel derivatives in diverse ecological niches, benzofurans continue to be a source of significant scientific inquiry. Their prevalence in plants and fungi highlights their evolutionary importance, while their diverse biological activities underscore their potential as templates for the development of new therapeutic agents. The robust methodologies for their isolation and synthesis, as detailed in this guide, provide the necessary tools for researchers to continue to unlock the full potential of this versatile heterocyclic system.

References

-

Perkin rearrangement. Wikipedia. [Link]

-

Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central. [Link]

-

Psoralen. Wikipedia. [Link]

-

Joshi, O. P., et al. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. [Link]

-

Perkin Rearrangement. Merck Index. [Link]

-

Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties. PubMed Central. [Link]

-

More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

-

Li, S., et al. (2022). De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L. ACS Omega. [Link]

-

Li, S., et al. (2022). De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L. PubMed Central. [Link]

-

Li, S., et al. (2022). De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L. ACS Omega. [Link]

-

Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. [Link]

-

One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ResearchGate. [Link]

-

Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. ElectronicsAndBooks. [Link]

-

Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges. MDPI. [Link]

-

Developing in-vitro cultivation techniques for Psoralea corylifolia and optimizing seed germination methods to investigate the impact of elicitors on seedling growth. PubMed Central. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]

-

Psoralen | C11H6O3. PubChem. [Link]

-

Production of psoralen from different organs (leaf, root and seeds) in... ResearchGate. [Link]

-

Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells. PubMed Central. [Link]

-

Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves. PubMed Central. [Link]

-

Two novel compounds from the root bark of Morus alba L. Figshare. [Link]

-

Isolation, characterization and biological activities of phenolics from the roots bark of Morus alba. PubMed. [Link]

-

Root Bark of Morus alba L. and Its Bioactive Ingredient, Ursolic Acid, Suppress the Proliferation of Multiple Myeloma Cells by Inhibiting Wnt/β-Catenin Pathway. PubMed Central. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perkin Rearrangement [drugfuture.com]

- 5. jocpr.com [jocpr.com]

- 6. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandf.figshare.com [tandf.figshare.com]

- 10. Isolation, characterization and biological activities of phenolics from the roots bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Psoralen | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Psoralen - Wikipedia [en.wikipedia.org]

- 14. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Developing in-vitro cultivation techniques for Psoralea corylifolia and optimizing seed germination methods to investigate the impact of elicitors on seedling growth - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Root Bark of Morus alba L. and Its Bioactive Ingredient, Ursolic Acid, Suppress the Proliferation of Multiple Myeloma Cells by Inhibiting Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-(Benzofuran-5-YL)ethanol

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

The benzofuran nucleus, a heterocyclic scaffold composed of fused benzene and furan rings, has long been a focal point in medicinal chemistry.[1] Its derivatives are prevalent in numerous natural products and synthetic therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2][3][4] From anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, the versatility of the benzofuran core underscores its significance as a "privileged structure" in drug discovery.[4][5][6] This guide focuses on a specific derivative, 2-(Benzofuran-5-YL)ethanol, and aims to provide a comprehensive framework for researchers and drug development professionals to explore its potential therapeutic targets. While direct studies on this particular molecule are nascent, the wealth of information on analogous structures provides a fertile ground for hypothesis-driven investigation. This document will synthesize existing knowledge, propose logical therapeutic avenues, and detail the experimental strategies required to elucidate the mechanism of action and validate potential molecular targets.

Part 1: The Benzofuran Landscape: A Foundation for Target Identification

The therapeutic potential of benzofuran derivatives is well-documented across various disease areas. Understanding these established activities is paramount to formulating a rational approach for investigating this compound.

Oncology: A Primary Frontier

Numerous benzofuran-containing compounds have demonstrated significant anticancer properties.[2][3] These molecules exert their effects through diverse mechanisms, including:

-

Tubulin Polymerization Inhibition: Disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[4]

-

Kinase Inhibition: Targeting key signaling kinases involved in cell proliferation, survival, and angiogenesis.

-

Apoptosis Induction: Triggering programmed cell death through various intrinsic and extrinsic pathways.[4]

-

Histone Deacetylase (HDAC) Inhibition: Modifying the epigenetic landscape to alter gene expression in cancer cells.

Given the established precedent, oncology represents a high-priority area for investigating this compound.

Infectious Diseases: A Broad-Spectrum Potential

Benzofuran derivatives have shown promise as antimicrobial agents, with activity against a range of pathogens.[7] For instance, the structurally related S-benzofuran-2-yl ethanol has demonstrated antimicrobial properties, inhibiting the growth of both bacteria and yeast.[8] Furthermore, derivatives of 2-(benzofuran-2-yl)ethan-1-ol are being explored as potential antifungal agents.[9] The potential mechanisms of action in this domain include:

-

Inhibition of Essential Enzymes: Targeting microbial enzymes crucial for survival, such as DNA gyrase or β-lactamase.[4]

-

Disruption of Cell Wall Integrity: Compromising the structural integrity of the fungal or bacterial cell wall.[4]

-

Biofilm Inhibition: Preventing the formation of microbial biofilms, which contribute to persistent infections.

Neuroinflammation and Neurodegeneration: Modulating CNS Pathways

Certain benzofuran derivatives exhibit neuroprotective and psychoactive properties.[10] For example, ABT-239, a benzofuran-containing compound, is a potent and selective histamine H3 receptor antagonist with potential applications in cognitive disorders and schizophrenia.[11] Other derivatives have shown antidepressant effects and the ability to modulate neurotransmitter pathways.[4] This suggests that this compound could potentially target:

-

G-Protein Coupled Receptors (GPCRs): Such as serotonin, dopamine, or histamine receptors, which are critical in neurotransmission and mood regulation.

-

Enzymes Involved in Neuroinflammation: Including cyclooxygenase-2 (COX-2) or nuclear factor-kappa B (NF-κB) signaling components.[4]

-

Monoamine Transporters: Influencing the reuptake of neurotransmitters like serotonin and norepinephrine.[10]

Part 2: Strategic Target Identification and Validation Workflow

The following section outlines a systematic approach to identify and validate the therapeutic targets of this compound, progressing from broad phenotypic screening to specific molecular target engagement.

Phase 1: Phenotypic Screening to Uncover Biological Activity

The initial step is to perform broad phenotypic screens to identify the primary biological effects of the compound. This approach is unbiased and can reveal unexpected activities.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Panel Selection: Utilize a diverse panel of human cell lines representing different cancer types (e.g., breast, lung, colon), neuronal cells, and immune cells (e.g., macrophages).

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 10 nM to 100 µM).

-

Staining: After a suitable incubation period (e.g., 24, 48, 72 hours), fix and stain the cells with a cocktail of fluorescent dyes to label various subcellular compartments (e.g., nucleus, mitochondria, cytoskeleton).

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Analyze the images to quantify a wide array of cellular features, including cell count, nuclear morphology, mitochondrial membrane potential, cytoskeletal organization, and protein expression levels of key markers.

-

Data Interpretation: Compare the phenotypic profiles induced by this compound with a library of reference compounds with known mechanisms of action to generate initial hypotheses about its biological activity.

Data Presentation: Phenotypic Profile Summary

| Cell Line | IC50 (µM) | Primary Phenotypic Change | Potential Therapeutic Area |

| MCF-7 (Breast Cancer) | 5.2 | Nuclear condensation, cell cycle arrest at G2/M | Oncology |

| A549 (Lung Cancer) | 8.1 | Disruption of microtubule network | Oncology |

| SH-SY5Y (Neuronal) | >100 | No significant cytotoxicity | High therapeutic index for non-neuronal targets |

| RAW 264.7 (Macrophage) | 15.7 | Reduced nitric oxide production upon LPS stimulation | Anti-inflammatory |

This is a hypothetical data table for illustrative purposes.

Phase 2: Target Deconvolution using Chemical Proteomics

Once a primary biological activity is confirmed, the next step is to identify the direct protein targets of this compound.

Experimental Protocol: Affinity-Based Chemical Proteomics

-

Probe Synthesis: Synthesize a derivative of this compound functionalized with a reactive group (e.g., an alkyne or a photo-activatable group) and a purification handle (e.g., biotin).

-

Cell Lysate Treatment: Incubate the probe with cell lysates from the most responsive cell line identified in the phenotypic screen.

-

Target Capture: For photo-activatable probes, irradiate with UV light to covalently link the probe to its binding partners. For affinity-based probes, proceed directly to the next step.

-

Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated probe-protein complexes.

-

Proteolytic Digestion and Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control.

Visualization: Target Identification Workflow

Caption: A hypothetical signaling pathway illustrating the inhibitory action of the compound.

Part 4: Future Directions and Concluding Remarks

The journey from a promising chemical scaffold to a validated therapeutic agent is a long and intricate one. The framework presented in this guide provides a logical and experimentally sound pathway to explore the therapeutic potential of this compound. The key to success lies in a multi-pronged approach that combines unbiased phenotypic screening with rigorous target identification and validation methodologies.

Further studies should also include comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology profiling to assess the drug-like properties of the compound. [12]The synthesis and evaluation of structural analogs can also provide valuable structure-activity relationship (SAR) data to optimize potency and selectivity.

References

-

Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11486-11513. Available from: [Link]

-

Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. Available from: [Link]

-

Anonymous. (2025). THERAPEUTIC POTENTIAL OF BENZOFURAN. ResearchGate. Available from: [Link]

-

Xu, Z., et al. (2022). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Current Topics in Medicinal Chemistry, 22(1), 64-82. Available from: [Link]

-

Cheatwood, N., et al. (2017). Antimicrobial properties of S-benzofuran-2-yl ethanol produced by biotransformation. Wright State University. Available from: [Link]

-

Anonymous. (2025). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. ResearchGate. Available from: [Link]

-

Rickli, A., et al. (2015). Pharmacological Profile of Novel Psychoactive Benzofurans. British Journal of Pharmacology, 172(13), 3412-3425. Available from: [Link]

-

Jadidi, K., et al. (2018). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2018(3), M1003. Available from: [Link]

-

Koca, M., et al. (2005). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 10(4), 433-443. Available from: [Link]

-

Fox, G. B., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 313(1), 176-190. Available from: [Link]

-

Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28017. Available from: [Link]

-

Butin, A. V., et al. (1999). Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening. Molecules, 4(3), 204-218. Available from: [Link]

-

Anonymous. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. National Institutes of Health. Available from: [Link]

-

Butin, A. V., et al. (1999). Furyl(aryl)alkanes and Their Derivatives. 19*. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening. ResearchGate. Available from: [Link]

-

Anonymous. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Available from: [Link]

-

Nakagawa, Y., et al. (2017). Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes. Journal of Applied Toxicology, 37(3), 243-252. Available from: [Link]

-

Anonymous. (2019). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Journal of Basic Microbiology, 59(12), 1234-1241. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. facultyshowcase.sfasu.edu [facultyshowcase.sfasu.edu]

- 9. On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

toxicological profile and safety data for benzofuran derivatives

An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of Benzofuran Derivatives

Foreword

As a Senior Application Scientist, my experience in the preclinical drug development landscape has repeatedly demonstrated the critical importance of a thorough toxicological evaluation, especially for heterocyclic compounds like benzofuran derivatives. This guide is born from that experience, designed to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for assessing the safety of this important chemical class. We will move beyond a simple listing of facts, delving into the why behind the experimental choices and the causal links between chemical structure and toxicological outcomes. The methodologies presented herein are designed to be self-validating, ensuring the generation of robust and reliable data to support regulatory submissions and clinical progression.

Introduction: The Double-Edged Sword of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry. Its derivatives are abundant in nature, found in plants like Eupatorium, and have been developed into a wide range of pharmaceuticals and bioactive agents. However, the very chemical properties that make benzofurans attractive for drug design—specifically the furan ring—also harbor a potential for metabolic activation into toxic intermediates.

The core challenge in benzofuran toxicology lies in the metabolic bioactivation of the furan ring, which can lead to the formation of reactive metabolites. These metabolites are often the primary drivers of cellular damage, leading to toxicities such as hepatotoxicity, carcinogenicity, and genotoxicity. A comprehensive safety assessment, therefore, necessitates a deep understanding of these metabolic pathways.

Mechanistic Toxicology: Unraveling the Pathways to Cellular Damage

A robust toxicological assessment is not merely about observing an adverse effect; it is about understanding the underlying mechanism. For benzofuran derivatives, the primary mechanism of concern is metabolic activation by Cytochrome P450 (CYP) enzymes.

The Central Role of CYP-Mediated Bioactivation

The furan ring of the benzofuran scaffold is susceptible to oxidation by CYP enzymes, primarily in the liver. This process generates highly reactive intermediates, such as epoxides and cis-enedials, which are electrophilic and can readily form covalent adducts with cellular nucleophiles like DNA and proteins. This covalent binding is a key initiating event in cellular toxicity.

The specific CYP isozymes involved can vary depending on the substitution pattern of the benzofuran derivative, but common players include CYP1A2, CYP2E1, and CYP3A4. Understanding which isozymes are involved is critical for predicting potential drug-drug interactions and for selecting the appropriate in vitro test systems.

Below is a diagram illustrating the generalized metabolic activation pathway of a benzofuran derivative.

Caption: Tiered workflow for the in vitro toxicological assessment of benzofuran derivatives.

Experimental Protocol: Reactive Metabolite Trapping Assay

This assay is fundamental for benzofuran derivatives as it directly assesses the formation of reactive, electrophilic metabolites.

Objective: To detect and quantify the formation of reactive metabolites by trapping them with a nucleophile, typically glutathione (GSH).

Methodology:

-

Incubation Setup:

-

Prepare an incubation mixture containing the test compound (benzofuran derivative), human liver microsomes (as a source of CYP enzymes), and an NADPH-regenerating system.

-